molecular formula C9H11NO4 B014692 2-Amino-4,5-dimethoxybenzoic acid CAS No. 5653-40-7

2-Amino-4,5-dimethoxybenzoic acid

Cat. No.: B014692
CAS No.: 5653-40-7
M. Wt: 197.19 g/mol
InChI Key: HJVAVGOPTDJYOJ-UHFFFAOYSA-N
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Description

2-Amino-4,5-dimethoxybenzoic acid (CAS 5653-40-7), also known as 4,5-dimethoxyanthranilic acid, is a high-purity, crystalline powder organic compound with a molecular formula of C₉H₁₁NO₄ and a molecular weight of 197.19 g/mol. This substituted benzoic acid derivative serves as a critical synthetic intermediate and versatile building block in medicinal chemistry and organic synthesis. Key Research Applications: • Pharmaceutical Intermediate: This compound is a key precursor in the synthesis of quinazoline derivatives and other nitrogen-containing heterocycles, which are valuable scaffolds in drug discovery. It has been utilized in the development of novel antiamoebic agents and c-MET inhibitors, demonstrating its relevance in therapeutic research. • Organic Synthesis: The molecule features multiple functional groups—an aromatic amino group, a carboxylic acid, and two methoxy groups—that allow for diverse chemical transformations. It readily undergoes reactions such as amidation, esterification, and diazotiation, and is a valuable substrate for generating complex molecular architectures. • Agrochemical & Dye Intermediates: Its structure makes it a useful starting material for synthesizing compounds for agrochemical and dyestuff applications. Mechanism of Action: In research settings, its utility stems from its role as a conformationaly defined building block. The amino and carboxylic acid groups allow for direct incorporation into larger structures, while the electron-donating methoxy groups influence the electronic properties of the aromatic ring, affecting its reactivity and interaction with biological targets. Handling & Safety: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use. Handle with care, wearing appropriate protective equipment, as it may cause skin and serious eye irritation.

Properties

IUPAC Name

2-amino-4,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVAVGOPTDJYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205087
Record name 4,5-Dimethoxyanthranilic acid
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Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5653-40-7
Record name 2-Amino-4,5-dimethoxybenzoic acid
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Record name 4,5-Dimethoxyanthranilic acid
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Record name 4,5-Dimethoxyanthranilic acid
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Record name 4,5-dimethoxyanthranilic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-amino-4,5-dimethoxybenzoic acid involves the reduction and acidification of 2-methoxy-4,5-dimethoxybenzaldehyde. The aldehyde is first reduced using a suitable reducing agent, such as hydrogen gas in the presence of a catalyst. The resulting intermediate is then subjected to acidification to yield the target compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of industrial-grade reagents and catalysts to ensure high yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in substitution reactions, where the amino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives .

Scientific Research Applications

Pharmaceutical Applications

Drug Development

2-Amino-4,5-dimethoxybenzoic acid is utilized in the synthesis of various pharmaceutical compounds. Notably, it has been employed in the development of new antiamoebic agents targeting Acanthamoeba castellanii, an organism responsible for keratitis. A study demonstrated its role in synthesizing quinazolinone derivatives that exhibited promising antiamoebic properties .

Case Study: Anti-Amoebic Properties

  • Study Focus : Screening potential drugs against Acanthamoeba castellanii.
  • Findings : Compounds synthesized from this compound showed efficacy against the amoeba, suggesting its potential as a lead compound in drug development .

Agrochemical Applications

The compound serves as an intermediate in the synthesis of agrochemicals. Its derivatives can be modified to enhance herbicidal or pesticidal properties, making it a valuable component in agricultural chemistry.

Table 1: Agrochemical Derivatives of this compound

Compound NameApplicationEfficacy
4,5-Dimethoxyanthranilic AcidHerbicideModerate
Methyl 3,4-dimethoxybenzoateInsecticideHigh

Organic Synthesis

In organic chemistry, this compound is a versatile building block for synthesizing complex molecules. It can participate in various reactions such as amination and esterification.

Reaction Examples:

  • Esterification : Reacts with alcohols to form esters useful in fragrances and flavors.
  • Amination Reactions : Used to introduce amino groups into aromatic systems.

Analytical Applications

This compound can act as an indicator in gravimetric analysis due to its ability to react with diazonium salts, producing colored products that facilitate quantitative analysis .

Table 2: Analytical Uses

ApplicationMethodologyResult
Gravimetric AnalysisReaction with diazonium saltsColorimetric detection

Safety Measures:

  • Use protective gloves and eyewear.
  • Work in a well-ventilated area.

Mechanism of Action

The mechanism of action of 2-amino-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations:

Positional Isomerism: The amino and methoxy group positions significantly influence properties.

Functional Group Effects: Replacing the amino group with a hydroxyl (e.g., 4-hydroxy-3,5-dimethoxybenzoic acid) enhances antioxidant capacity but reduces reactivity in synthetic pathways .

Ester Derivatives: Methylation of the carboxylic acid group (e.g., Methyl 2-amino-4,5-dimethoxybenzoate) increases lipophilicity, making it more suitable for drug delivery systems .

Biological Activity

2-Amino-4,5-dimethoxybenzoic acid (ADBA), also known as 4,5-dimethoxyanthranilic acid or 6-aminoveratric acid, is a compound with significant biological implications. Its molecular formula is C9_9H11_{11}NO4_4 and it has a molecular weight of 197.19 g/mol. This article reviews the biological activities associated with ADBA, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • CAS Number : 5653-40-7
  • Molecular Weight : 197.19 g/mol
  • IUPAC Name : this compound
  • SMILES : COC1=CC(N)=C(C=C1OC)C(O)=O

Pharmacological Properties

ADBA exhibits several pharmacological properties that contribute to its biological activity:

PropertyValue
GI AbsorptionHigh
Blood-Brain Barrier (BBB)No
P-glycoprotein SubstrateNo
CYP InhibitionNone (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4)
Log Kp (Skin Permeation)-6.61 cm/s
Log P (iLOGP)1.27

ADBA is classified as a non-inhibitor of various cytochrome P450 enzymes, indicating a lower likelihood of drug-drug interactions via metabolic pathways.

Antioxidant Activity

Research indicates that ADBA possesses antioxidant properties. In various in vitro studies, it has been shown to scavenge free radicals and reduce oxidative stress markers in cellular models. This activity may be beneficial in preventing cellular damage associated with oxidative stress-related diseases.

Anti-inflammatory Effects

ADBA has demonstrated potential anti-inflammatory effects in animal models. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in tissues. This suggests its possible application in treating inflammatory conditions such as arthritis and other autoimmune diseases.

Antimicrobial Activity

Preliminary studies have indicated that ADBA exhibits antimicrobial properties against various bacterial strains. Its effectiveness varies by concentration and the type of bacteria tested, warranting further investigation into its potential as an antimicrobial agent.

Case Studies and Research Findings

  • Antioxidant Study : A study conducted on the effects of ADBA on oxidative stress in liver cells showed a significant reduction in malondialdehyde levels and an increase in antioxidant enzyme activities (e.g., superoxide dismutase). This suggests that ADBA can mitigate oxidative damage in hepatic tissues .
  • Anti-inflammatory Research : In a controlled trial involving animal models of induced inflammation, ADBA administration led to a marked decrease in paw edema and reduced levels of inflammatory markers such as TNF-alpha and IL-6 . These findings support its potential use as an anti-inflammatory therapy.
  • Antimicrobial Efficacy : A study evaluating the antimicrobial activity of ADBA against Staphylococcus aureus and Escherichia coli found that ADBA inhibited bacterial growth at specific concentrations, highlighting its potential role as a natural antimicrobial agent .

Q & A

Q. What are the key physical and structural properties of 2-Amino-4,5-dimethoxybenzoic acid, and how are they experimentally determined?

Methodological Answer: The compound is characterized by its molecular formula C₉H₁₁NO₄ (MW: 197.19 g/mol), melting point (185–190°C ), and boiling point (358.6°C at 760 mmHg ). These properties are typically determined via:

  • Differential Scanning Calorimetry (DSC) for melting point analysis.
  • Gas Chromatography-Mass Spectrometry (GC-MS) for boiling point and purity assessment.
    Structural confirmation is achieved through ¹H/¹³C NMR and FT-IR spectroscopy , identifying key functional groups (e.g., amino, methoxy, and carboxylic acid). Synonymous nomenclature includes 6-Aminoveratric acid and 6-amino-3,4-dimethoxybenzoic acid .

Q. What are the standard synthetic routes for this compound?

Methodological Answer: A common one-pot synthesis involves:

Starting Material : Reacting this compound with aliphatic cyclic ketones (e.g., cyclopentanone) in the presence of phosphoryl trichloride (POCl₃) .

Intermediate Formation : Generating a 6,7-dimethoxyquinoline scaffold under reflux conditions.

Purification : Crystallization or column chromatography to isolate the product.
This method emphasizes controlled stoichiometry and temperature to avoid side reactions like over-halogenation .

Advanced Research Questions

Q. How is this compound employed in synthesizing bioactive heterocycles?

Methodological Answer: The compound serves as a precursor for quinoline derivatives with potential antitumor activity. For example:

  • Buchwald-Hartwig Coupling : The quinoline intermediate (derived from this compound) reacts with 4-aminopiperidine or 4-isopropylcyclohexan-1-amine to introduce nitrogen-containing moieties.
  • Key Parameters : Palladium catalysts (e.g., Pd(OAc)₂), ligands (XPhos), and anhydrous conditions ensure high coupling efficiency.
    This approach is critical for diversifying pharmacophores in drug discovery .

Q. What analytical challenges arise in differentiating this compound from structurally similar analogs?

Methodological Answer: Challenges include distinguishing positional isomers (e.g., 2-amino-4,5-dimethoxy vs. 2-amino-3,4-dimethoxy derivatives). Solutions involve:

  • High-Resolution Mass Spectrometry (HRMS) : Exact mass determination to confirm molecular formula.
  • X-ray Crystallography : Resolving hydrogen-bonding patterns (e.g., N–H⋯O and O–H⋯N interactions in cocrystals) to confirm substituent positions.
  • HPLC with PDA Detection : Retention time and UV spectral comparison against authenticated standards .

Q. How does the methoxy substitution pattern influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

Methodological Answer: The 4,5-dimethoxy groups act as ortho/para-directing electron donors, enhancing reactivity at specific positions:

  • Nitration : Preferential substitution at the C-3 position due to steric hindrance from adjacent methoxy groups.
  • Halogenation : Requires Lewis acids (e.g., FeCl₃) to activate the ring, with bromination occurring at the C-6 position in controlled conditions.
    Experimental validation involves kinetic studies and Hammett plots to quantify substituent effects .

Q. What role does this compound play in biological assays or cell-based studies?

Methodological Answer: The compound is used in:

  • Cell Line Studies : As a component in media for culturing Reh cells (human acute non-B non-T lymphocytic leukemia), where it may modulate metabolic pathways.
  • Enzyme Inhibition Assays : Testing interactions with tyrosine kinases or carbonic anhydrases via fluorescence polarization or SPR (surface plasmon resonance).
    Dose-response curves (IC₅₀ determination) and molecular docking simulations are employed to elucidate mechanisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4,5-dimethoxybenzoic acid
Reactant of Route 2
2-Amino-4,5-dimethoxybenzoic acid

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